molecular formula C5H6Cl2N2 B14436218 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile CAS No. 75985-21-6

1-(2,2-Dichloroethyl)aziridine-2-carbonitrile

Cat. No.: B14436218
CAS No.: 75985-21-6
M. Wt: 165.02 g/mol
InChI Key: FLWGCYLFRPRTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dichloroethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure

Preparation Methods

The synthesis of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile typically involves the cyclization of 2-chloroethylamine derivatives. One common method includes the amination of 1,2-dichloroethane followed by cyclization to form the aziridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dichloroethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, primarily due to the high strain energy of the aziridine ring. Some of the common reactions include:

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, leading to cell death .

Comparison with Similar Compounds

1-(2,2-Dichloroethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives such as aziridine-2-carboxamide and aziridine-2-carboxylates. While all these compounds share the aziridine ring, their reactivity and applications can vary significantly:

Properties

CAS No.

75985-21-6

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

1-(2,2-dichloroethyl)aziridine-2-carbonitrile

InChI

InChI=1S/C5H6Cl2N2/c6-5(7)3-9-2-4(9)1-8/h4-5H,2-3H2

InChI Key

FLWGCYLFRPRTGF-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC(Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.